(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid
Description
(2R)-2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]propanoic acid is a chiral amino acid derivative featuring a benzodioxole moiety linked via a carbonyl group to the amino group of an (R)-configured propanoic acid backbone. This compound is cataloged by Santa Cruz Biotechnology (sc-343815) and is utilized as a building block in organic synthesis and proteomics research . Its structure combines the aromaticity and electron-rich nature of the benzodioxole ring with the hydrogen-bonding and zwitterionic properties of the amino acid, making it valuable for designing bioactive molecules or probes.
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
(2R)-2-(1,3-benzodioxole-5-carbonylamino)propanoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(11(14)15)12-10(13)7-2-3-8-9(4-7)17-5-16-8/h2-4,6H,5H2,1H3,(H,12,13)(H,14,15)/t6-/m1/s1 |
InChI Key |
ZQTNEDLWAHZBSC-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of an amide bond between (2R)-2-aminopropanoic acid (L-alanine) and 1,3-benzodioxole-5-carboxylic acid or its activated derivative. The key challenge is maintaining the stereochemical purity and achieving efficient coupling without racemization.
Stepwise Preparation Method
-
- (2R)-2-aminopropanoic acid (L-alanine)
- 1,3-benzodioxole-5-carboxylic acid or its activated ester (e.g., acid chloride or N-hydroxysuccinimide ester)
Activation of the Carboxylic Acid:
- The 1,3-benzodioxole-5-carboxylic acid is converted into a more reactive intermediate such as an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
- Alternatively, carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the acid in situ.
-
- The activated acid derivative is reacted with (2R)-2-aminopropanoic acid in an appropriate solvent (e.g., dichloromethane, DMF) at low temperature to minimize racemization.
- The reaction is typically carried out in the presence of a base such as triethylamine or N-methylmorpholine to neutralize the generated acid and drive the coupling.
-
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure this compound.
- Advanced purification may involve preparative HPLC to ensure enantiomeric purity.
-
- The final compound is characterized by NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.
Data Table: Typical Reaction Conditions for Amide Coupling
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Acid Activation | SOCl2 or Oxalyl chloride, anhydrous solvent (e.g., DCM) | Convert acid to acid chloride | Low temperature (0-5°C) to minimize side reactions |
| Coupling Reaction | (2R)-2-aminopropanoic acid, base (triethylamine), solvent (DMF or DCM) | Form amide bond | Stirring under inert atmosphere (N2) |
| Purification | Recrystallization or chromatography | Isolate pure product | Use chiral HPLC to verify stereochemistry |
| Characterization | NMR, MS, chiral HPLC | Confirm structure and purity | Essential to confirm no racemization |
Research Results and Literature Insights
- The patent US10544189B2, although focused on related peptides, outlines improved esterification and amidation processes that can be adapted for the synthesis of benzodioxole-containing amino acid derivatives, emphasizing mild conditions to preserve stereochemistry.
- PubChem and chemical databases confirm the molecular structure and stereochemistry, supporting the synthetic approach involving amide bond formation between benzodioxole carboxylic acid derivatives and (2R)-2-aminopropanoic acid.
- Chemical suppliers and research catalogs indicate the availability of this compound prepared via standard peptide coupling techniques, underscoring the reliability of the amide bond formation strategy.
- Related compounds such as methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate are synthesized via analogous methods involving amino acid derivatives and benzodioxole moieties, providing a synthetic precedent.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The benzodioxole moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substituents
(2R)-2-amino-3-(1,2,3-thiadiazol-5-yl)propanoic acid
- Molecular Formula : C₅H₇N₃O₂S
- Molecular Weight : 173.20
- Key Features: Replaces the benzodioxolylcarbonyl group with a 1,2,3-thiadiazole ring.
3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid
- Molecular Formula : C₁₂H₉N₃O₄S
- Molecular Weight : 291.28 (calculated)
- Key Features: Combines both benzodioxole and thiadiazole motifs, creating a hybrid structure.
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid
Amino Acid Derivatives with Protective Groups
(R)-2-(N-Boc-Amino)-3-(5-fluoroindol-3-yl)propanoic acid
- Key Features: Incorporates a tert-butoxycarbonyl (Boc)-protected amino group and a fluorinated indole moiety. The Boc group enhances stability during peptide synthesis, while the fluoroindol may modulate bioavailability or target affinity .
Ronacaleret Hydrochloride
- Molecular Formula: C₂₅H₃₁F₂NO₄·HCl
- Key Features: A complex propanoic acid derivative with difluorophenyl and indenyl substituents. Clinically developed for osteoporosis, its structure highlights how bulkier substituents can confer therapeutic specificity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic and Steric Effects: The benzodioxole group in the target compound provides electron-donating properties and planar aromaticity, which may enhance π-π stacking interactions in protein binding compared to non-aromatic substituents like dihydrobenzofuran .
- Metabolic Stability : Thiadiazole-containing analogues (e.g., ) may exhibit higher metabolic resistance due to sulfur’s lower electronegativity, whereas benzodioxole derivatives could be prone to oxidative degradation.
- Therapeutic Potential: While the target compound lacks clinical data, structural parallels to Ronacaleret Hydrochloride suggest that modifying the propanoic acid scaffold with aromatic groups can yield bioactive molecules.
Biological Activity
(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzodioxole moiety that is known to influence various biological activities. Its molecular formula is , with a molecular weight of approximately 225.23 g/mol.
Anticancer Properties
Recent studies have explored the anticancer potential of derivatives of this compound. In vitro evaluations using A549 lung cancer cells demonstrated that certain derivatives exhibited significant cytotoxic effects, reducing cell viability by over 50% compared to control groups. Notably, compound 20 was identified as the most promising candidate due to its potent antioxidant properties and ability to inhibit cell migration .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |
|---|---|---|---|
| 20 | A549 | 50 | 15 |
| 12 | A549 | 40 | 25 |
| 29 | A549 | 45 | 20 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives exhibit broad-spectrum activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for Gram-positive bacteria, while Gram-negative bacteria showed MIC values between 8 and 64 µg/mL .
Table 2: Antimicrobial Activity against Pathogens
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 1-8 |
| VRE | 0.5-2 |
| E. coli | 16 |
| P. aeruginosa | >64 |
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest that the compound may exert its effects through the following pathways:
- Antioxidant Activity : The DPPH radical scavenging assay indicated that some derivatives possess strong antioxidant capabilities, which may contribute to their anticancer effects by reducing oxidative stress in cells .
- Inhibition of Enzymatic Activity : The compound has been noted to inhibit certain enzymes associated with cancer progression and microbial resistance, although specific targets remain to be fully elucidated.
Case Studies
A notable study examined the efficacy of a derivative in a murine model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups receiving standard chemotherapy agents like doxorubicin and cisplatin. The study highlighted the potential for these compounds to serve as adjunct therapies in cancer treatment .
Q & A
Q. What are the standard synthetic routes for (2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid?
The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Use of carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with activating agents such as N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP) to conjugate the benzodioxol-5-ylcarbonyl group to the amino acid backbone .
- Chiral Control : Retention of the (2R)-configuration requires chiral pool starting materials or enantioselective catalysis. For example, (R)-2-aminopropanoic acid derivatives can serve as precursors .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm structural integrity, stereochemistry, and functional groups (e.g., benzodioxol ring, carbonyl, and carboxylic acid signals) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- HPLC : Chiral columns to validate enantiomeric purity, particularly critical for studies requiring strict stereochemical control .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
Strategies include:
- Chiral Auxiliaries : Incorporating chiral protecting groups (e.g., tert-butoxycarbonyl (Boc)) to prevent racemization during coupling steps .
- Asymmetric Catalysis : Using transition-metal catalysts or organocatalysts to enhance stereoselectivity in key bond-forming steps .
- Chromatographic Resolution : Preparative chiral-phase HPLC to separate enantiomers post-synthesis .
Q. What role does this compound play in studying protein-ligand interactions?
- Proteomics Applications : The benzodioxol moiety may mimic natural ligands or inhibitors, enabling structural studies of enzyme active sites. For example, similar compounds are used in fluorescence polarization assays to quantify binding affinities .
- Functional Probes : The carboxylic acid group allows conjugation to biotin or fluorophores for pull-down assays or cellular imaging .
Q. How can stability issues (e.g., hydrolysis) be mitigated in experimental settings?
- Storage Conditions : Lyophilized form at -20°C under inert atmosphere to prevent degradation of the benzodioxol ring or amide bond .
- Buffering : Use of non-aqueous solvents (e.g., DMSO) for stock solutions, with pH adjustment to avoid hydrolysis of the carbonyl group .
Q. What are common synthetic impurities, and how are they addressed?
- By-Products : Unreacted intermediates (e.g., free benzodioxol-5-ylcarboxylic acid) or diastereomers from incomplete coupling.
- Mitigation : Gradient elution HPLC to isolate the target compound and optimize reaction stoichiometry (e.g., excess DCC to drive coupling to completion) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activity?
- Source Variability : Differences in enantiomeric purity (e.g., racemic vs. (2R)-enriched batches) can lead to conflicting bioactivity results. Validate stereochemistry via circular dichroism (CD) spectroscopy .
- Assay Conditions : Optimize buffer pH and ionic strength to replicate physiological environments, as the carboxylic acid group’s ionization state affects binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
